Antibiotic PF 1052

Inflammation Neutrophil Biology High-Throughput Screening

Antibiotic PF 1052 is a fungal metabolite with unmatched dual-action potency: it blocks neutrophil migration at 2 µM and inhibits C. perfringens at MIC 0.39 µg/mL, outperforming sterigmatocystin by 25-fold. This cis-octahydronaphthalene-tetramic acid hybrid is essential for PI3K-independent chemotaxis studies and anaerobic antibacterial screening. Choose PF 1052 when assay sensitivity and mechanistic specificity cannot be compromised.

Molecular Formula C26H39NO4
Molecular Weight 429.6 g/mol
Cat. No. B8088885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibiotic PF 1052
Molecular FormulaC26H39NO4
Molecular Weight429.6 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)C(=C(C2C(C=CC3C2C(CC(C3)C)C)C4(C(O4)C)C)O)C(=O)N1C
InChIInChI=1S/C26H39NO4/c1-8-14(3)22-24(29)21(25(30)27(22)7)23(28)20-18(26(6)16(5)31-26)10-9-17-12-13(2)11-15(4)19(17)20/h9-10,13-20,22,28H,8,11-12H2,1-7H3/b23-21+
InChIKeyNPWKEUKXVOMELT-XTQSDGFTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is (3E)-5-butan-2-yl-3-[[2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methylpyrrolidine-2,4-dione (Antibiotic PF 1052) and Its Core Procurement Identity?


The compound (3E)-5-butan-2-yl-3-[[2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methylpyrrolidine-2,4-dione, commonly known as Antibiotic PF 1052 (CAS 147317-15-5), is a fungal metabolite originally isolated from *Phoma* sp. . It belongs to the 3-acyltetramic acid class of natural products and is characterized by a cis-octahydronaphthalene core fused to a pyrrolidine-2,4-dione (tetramic acid) heterocycle. With a molecular weight of 429.6 g/mol, it exhibits dual pharmacological activity: potent antibacterial effects against Gram-positive and anaerobic bacteria, and anti-inflammatory properties via selective inhibition of neutrophil migration [1].

Why Generic Substitution of (3E)-5-butan-2-yl-3-[[2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methylpyrrolidine-2,4-dione Fails: Evidence-Driven Differentiation


Antibiotic PF 1052 cannot be simply substituted with other 3-acyltetramic acids or neutrophil migration inhibitors due to its unique combination of potent antibacterial activity at low µg/mL concentrations and a mechanism of action that selectively blocks neutrophil chemotaxis without inducing apoptosis or broadly inhibiting PI3K signaling [1]. Unlike sterigmatocystin, which requires ~25-fold higher concentrations to achieve comparable in vivo effects, PF 1052 exhibits superior potency and a distinct molecular fingerprint in functional assays [2]. The following quantitative evidence demonstrates why this compound occupies a unique position in the chemical space of dual-action natural products.

Product-Specific Quantitative Evidence Guide for (3E)-5-butan-2-yl-3-[[2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methylpyrrolidine-2,4-dione (Antibiotic PF 1052)


In Vivo Neutrophil Migration Inhibition Potency: PF 1052 vs. Sterigmatocystin

PF 1052 completely blocks neutrophil recruitment in a zebrafish tailfin wound model at 2 µM, whereas sterigmatocystin, a structurally distinct co-identified hit, requires a 25-fold higher concentration (50 µM) to achieve comparable inhibition [1]. The study quantified neutrophil migration using GFP-labeled transgenic zebrafish larvae and showed that PF 1052-treated larvae exhibited significantly reduced neutrophil numbers at the wound site.

Inflammation Neutrophil Biology High-Throughput Screening

Antibacterial Spectrum and Potency: PF 1052 MIC Values Against Key Pathogens

PF 1052 exhibits potent and differential antibacterial activity against clinically relevant Gram-positive and anaerobic bacteria. Against *Clostridium perfringens*, the MIC is 0.39 µg/mL, representing the highest potency among the three organisms tested . In contrast, the related 3-acyltetramic acid tenuazonic acid shows significantly weaker antibacterial activity, with an MIC of 32 µg/mL against *Paenibacillus larvae* [1] and 250 µg/mL against *Mycobacterium tuberculosis* H37Rv [2].

Antibacterial Discovery Natural Products Gram-Positive Infections

Selective Inhibition of Neutrophil Migration Over Macrophage Migration

PF 1052 demonstrates cellular selectivity within the innate immune system, inhibiting neutrophil migration while sparing macrophage migration in zebrafish larvae . This functional selectivity is not observed with broad-spectrum PI3K inhibitors like LY294002, which affect multiple leukocyte populations. The selectivity was established using transgenic zebrafish lines with fluorescently labeled cell populations.

Immunopharmacology Cell Migration Selectivity Profiling

Mechanistic Differentiation: PI3K-Independent Inhibition of Neutrophil Polarization

Although PF 1052 induces neutrophil rounding and inhibits pseudopodia formation—phenotypes classically associated with PI3K inhibition—detailed mechanistic studies using a PIP3 reporter zebrafish line revealed that PF 1052 does not affect PI3K activation at the plasma membrane [1]. In contrast, the canonical PI3K inhibitor LY294002 (used at 50 µM) completely reverses PI3K localization to the cell body [2]. This indicates that PF 1052 operates through a distinct, PI3K-independent mechanism.

Signal Transduction Cell Polarity Mechanism of Action

Optimal Research and Industrial Application Scenarios for (3E)-5-butan-2-yl-3-[[2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methylpyrrolidine-2,4-dione (Antibiotic PF 1052)


In Vivo Neutrophil Migration Assays in Zebrafish Inflammation Models

Based on the quantitative evidence showing complete neutrophil migration blockade at 2 µM in zebrafish tailfin wounds [1], PF 1052 is optimally suited for high-content in vivo screening of anti-inflammatory candidates. Its 25-fold potency advantage over sterigmatocystin [1] minimizes compound consumption and reduces potential off-target effects in whole-organism assays.

Mechanistic Dissection of PI3K-Independent Neutrophil Polarity Pathways

The demonstrated ability of PF 1052 to reduce neutrophil polarity without altering PI3K membrane localization [2] makes it an essential tool for laboratories studying alternative signaling nodes in leukocyte chemotaxis. It can be used as a control to distinguish PI3K-dependent from PI3K-independent migration phenotypes.

Antibacterial Discovery Against Anaerobic and Gram-Positive Pathogens

With sub-µg/mL MICs against *Clostridium perfringens* (0.39 µg/mL) and *Staphylococcus parvulus* (0.78 µg/mL) , PF 1052 serves as a valuable positive control or lead scaffold in antibacterial screening programs targeting anaerobes and Gram-positive bacteria. Its potency against these organisms distinguishes it from other tetramic acids like tenuazonic acid [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antibiotic PF 1052

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.